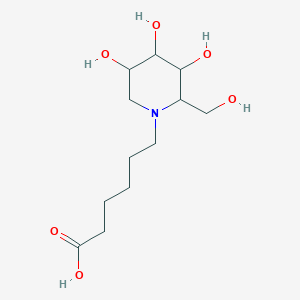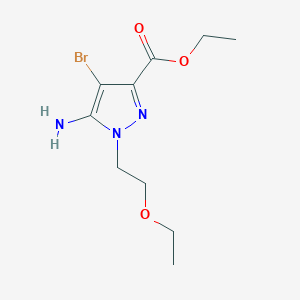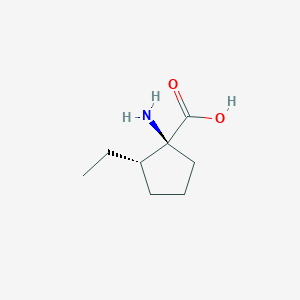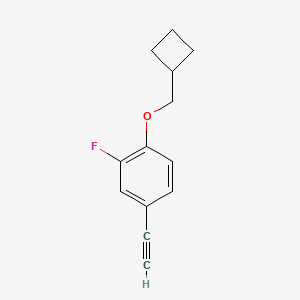![molecular formula C11H11NO2S B12069814 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.27 g/mol It is known for its unique structural features, which include an isocyanocyclopropyl group attached to a sulfonyl toluene moiety
Preparation Methods
The synthesis of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene typically involves the reaction of toluene derivatives with isocyanocyclopropane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene involves its interaction with molecular targets through its isocyanocyclopropyl and sulfonyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene include:
p-Toluenesulfonyl isocyanate: Similar in structure but lacks the cyclopropyl group.
p-Toluenesulfonamide: Contains a sulfonamide group instead of an isocyanate group.
Tosyl isocyanate: Another related compound with similar reactivity but different structural features
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(1-isocyanocyclopropyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H11NO2S/c1-9-3-5-10(6-4-9)15(13,14)11(12-2)7-8-11/h3-6H,7-8H2,1H3 |
InChI Key |
BOMIJCVZAIXUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)

![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
